molecular formula C28H24O8 B565849 (7R,​8S,​9S,​10S)​-7,​8,​9,​10-​Tetrahydrobenzo[a]​pyrene-​7,​8,​9,​10-​tetrol 7,​8,​9,​10-​Tetraace CAS No. 1004551-26-1

(7R,​8S,​9S,​10S)​-7,​8,​9,​10-​Tetrahydrobenzo[a]​pyrene-​7,​8,​9,​10-​tetrol 7,​8,​9,​10-​Tetraace

Cat. No. B565849
CAS RN: 1004551-26-1
M. Wt: 488.492
InChI Key: MSRWOBZVGHXFMK-UNFRKHOWSA-N
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Description

The compound (7R,​8S,​9S,​10S)​-7,​8,​9,​10-​Tetrahydrobenzo[a]​pyrene-​7,​8,​9,​10-​tetrol 7,​8,​9,​10-​Tetraace is a metabolite of the environmental carcinogen benzo[a]pyrene . It is used in metabolic studies and is available for purchase as a reference standard for cancer research . The compound has a molecular formula of C20 H16 O4 and a molecular weight of 320.34 .

properties

{ "Design of the Synthesis Pathway": "The synthesis of (7R,8S,9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol 7,8,9,10-tetraace can be accomplished through a multi-step process involving several reactions. The synthesis pathway involves the protection and deprotection of hydroxyl groups, as well as the introduction of the necessary functional groups. The final product can be obtained through a series of purification steps.", "Starting Materials": [ "Benzo[a]pyrene", "Tetrahydrofuran", "Sodium borohydride", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium sulfate", "Chloroacetyl chloride", "Triethylamine", "Dimethylformamide", "Dichloromethane", "Ethanol" ], "Reaction": [ "Protection of the hydroxyl groups on benzo[a]pyrene using acetic anhydride and pyridine to form the acetyl ester", "Reduction of the ketone group using sodium borohydride in tetrahydrofuran", "Deprotection of the acetyl ester using hydrochloric acid", "Addition of chloroacetyl chloride in the presence of triethylamine and dimethylformamide to form the tetraacetyl derivative", "Deprotection of the hydroxyl groups using sodium bicarbonate and methanol", "Purification of the final product using dichloromethane and ethanol" ] }

CAS RN

1004551-26-1

Product Name

(7R,​8S,​9S,​10S)​-7,​8,​9,​10-​Tetrahydrobenzo[a]​pyrene-​7,​8,​9,​10-​tetrol 7,​8,​9,​10-​Tetraace

Molecular Formula

C28H24O8

Molecular Weight

488.492

IUPAC Name

[(7R,8S,9S,10S)-7,9,10-triacetyloxy-7,8,9,10-tetrahydrobenzo[a]pyren-8-yl] acetate

InChI

InChI=1S/C28H24O8/c1-13(29)33-25-21-12-19-9-8-17-6-5-7-18-10-11-20(23(19)22(17)18)24(21)26(34-14(2)30)28(36-16(4)32)27(25)35-15(3)31/h5-12,25-28H,1-4H3/t25-,26+,27+,28+/m1/s1

InChI Key

MSRWOBZVGHXFMK-UNFRKHOWSA-N

SMILES

CC(=O)OC1C(C(C2=C(C1OC(=O)C)C=C3C=CC4=C5C3=C2C=CC5=CC=C4)OC(=O)C)OC(=O)C

Origin of Product

United States

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